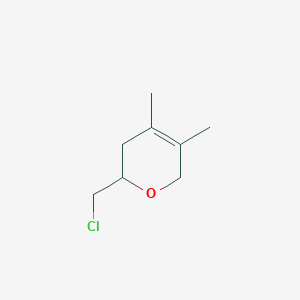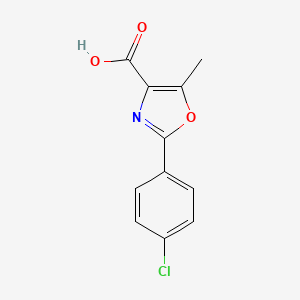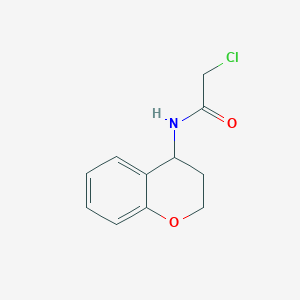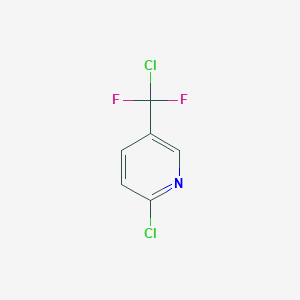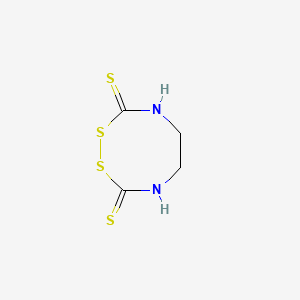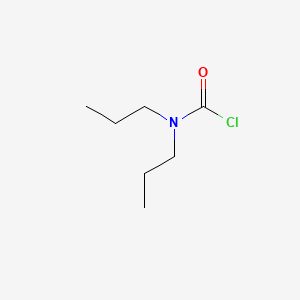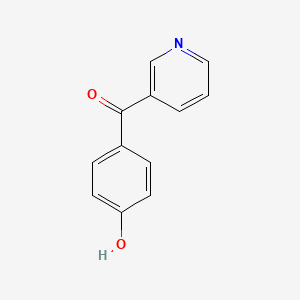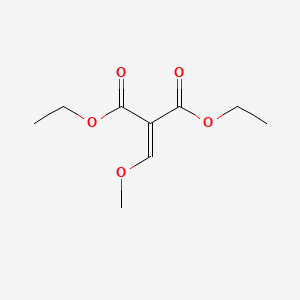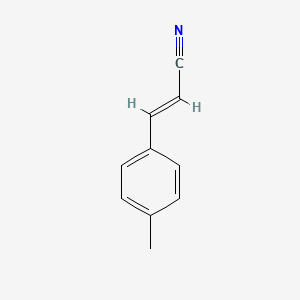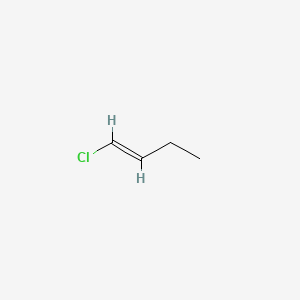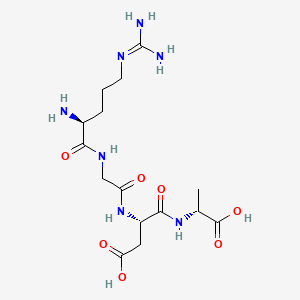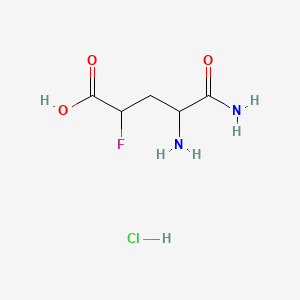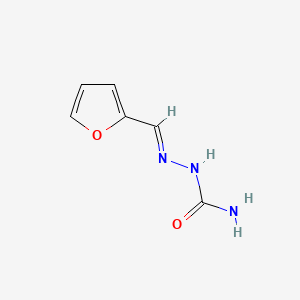![molecular formula C22H43NO4 B1623216 [R-(Z)]-12-hydroxy-N,N-bis(2-hydroxyethyl)-9-octadecenamide CAS No. 40716-42-5](/img/structure/B1623216.png)
[R-(Z)]-12-hydroxy-N,N-bis(2-hydroxyethyl)-9-octadecenamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[R-(Z)]-12-hydroxy-N,N-bis(2-hydroxyethyl)-9-octadecenamide is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a hydroxy group and two hydroxyethyl groups attached to an octadecenamide backbone. Its specific stereochemistry is denoted by the (9Z,12R) configuration.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [R-(Z)]-12-hydroxy-N,N-bis(2-hydroxyethyl)-9-octadecenamide typically involves the reaction of ricinoleic acid with diethanolamine. The process includes the following steps:
Esterification: Ricinoleic acid is esterified with ethanol to form ethyl ricinoleate.
Amidation: Ethyl ricinoleate is then reacted with diethanolamine under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification and amidation processes, utilizing catalysts to enhance reaction rates and yields. The reaction conditions are optimized to ensure high purity and consistency of the final product.
化学反応の分析
Types of Reactions
[R-(Z)]-12-hydroxy-N,N-bis(2-hydroxyethyl)-9-octadecenamide undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The double bond in the octadecenamide backbone can be reduced to form saturated amides.
Substitution: The hydroxyethyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Nucleophiles such as halides (Cl⁻, Br⁻) can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated amides.
Substitution: Formation of substituted amides with different functional groups.
科学的研究の応用
[R-(Z)]-12-hydroxy-N,N-bis(2-hydroxyethyl)-9-octadecenamide has diverse applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical formulations.
Biology: Studied for its potential role in cell signaling and membrane dynamics.
Medicine: Investigated for its anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of cosmetics, lubricants, and coatings.
作用機序
The mechanism by which [R-(Z)]-12-hydroxy-N,N-bis(2-hydroxyethyl)-9-octadecenamide exerts its effects involves interactions with cellular membranes and proteins. The hydroxy and hydroxyethyl groups facilitate binding to specific molecular targets, influencing pathways related to inflammation and microbial activity.
類似化合物との比較
Similar Compounds
- Ricinoleic acid diethanolamide
- 12-Hydroxy-N,N-bis(2-hydroxyethyl)-9-octadecenamide
Uniqueness
Compared to similar compounds, [R-(Z)]-12-hydroxy-N,N-bis(2-hydroxyethyl)-9-octadecenamide is unique due to its specific stereochemistry and the presence of both hydroxy and hydroxyethyl groups. These structural features contribute to its distinct chemical reactivity and biological activity.
特性
CAS番号 |
40716-42-5 |
|---|---|
分子式 |
C22H43NO4 |
分子量 |
385.6 g/mol |
IUPAC名 |
(Z,12R)-12-hydroxy-N,N-bis(2-hydroxyethyl)octadec-9-enamide |
InChI |
InChI=1S/C22H43NO4/c1-2-3-4-11-14-21(26)15-12-9-7-5-6-8-10-13-16-22(27)23(17-19-24)18-20-25/h9,12,21,24-26H,2-8,10-11,13-20H2,1H3/b12-9-/t21-/m1/s1 |
InChIキー |
PDVQCPFKYPYROG-ZDKIGPTLSA-N |
SMILES |
CCCCCCC(CC=CCCCCCCCC(=O)N(CCO)CCO)O |
異性体SMILES |
CCCCCC[C@H](C/C=C\CCCCCCCC(=O)N(CCO)CCO)O |
正規SMILES |
CCCCCCC(CC=CCCCCCCCC(=O)N(CCO)CCO)O |
Key on ui other cas no. |
40716-42-5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


